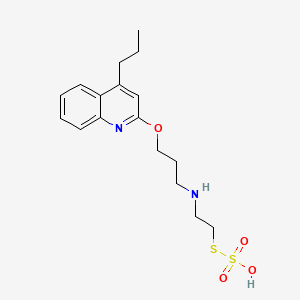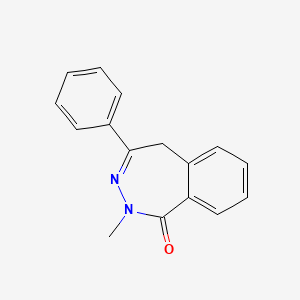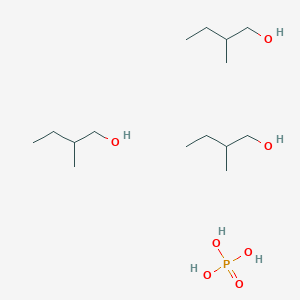
2-Methylbutan-1-ol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutan-1-ol is an organic compound with the molecular formula C5H12O. It is a type of alcohol that is commonly used in organic synthesis and industrial applications. Phosphoric acid, on the other hand, is a mineral acid with the chemical formula H3PO4. It is widely used in various industrial processes, including as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutan-1-ol can be synthesized through the hydration of 2-methylbut-2-ene. This reaction involves the addition of water to the alkene in the presence of an acid catalyst, such as sulfuric acid or phosphoric acid . The reaction conditions typically involve heating the reactants to a high temperature to facilitate the hydration process.
Industrial Production Methods
In industrial settings, 2-Methylbutan-1-ol is often produced by the hydrolysis of esters. For example, isoamyl acetate can be hydrolyzed in the presence of a strong acid to yield 2-Methylbutan-1-ol . The process involves boiling the ester with a potassium hydroxide solution, followed by washing with dilute phosphoric acid, drying, and distillation to obtain the pure alcohol.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanal or 2-methylbutanoic acid.
Reduction: It can be reduced to form 2-methylbutane.
Substitution: It can undergo substitution reactions to form halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like hydrogen bromide (HBr) in the presence of phosphoric acid.
Major Products
Oxidation: 2-Methylbutanal, 2-Methylbutanoic acid
Reduction: 2-Methylbutane
Substitution: 2-Methylbutyl bromide
Scientific Research Applications
2-Methylbutan-1-ol has several applications in scientific research and industry:
Organic Synthesis: It is used as a solvent and as an intermediate in the synthesis of various organic compounds.
Lubricants and Plasticizers: It is used in the formulation of lubricants and plasticizers.
Additives: It is used as an additive in oils and paints.
Perfuming Agent: It is employed as a perfuming agent in the fragrance industry.
Mechanism of Action
The mechanism of action of 2-Methylbutan-1-ol in chemical reactions often involves the formation of an alkyloxonium ion. In the presence of a strong acid like phosphoric acid, the hydroxyl group of the alcohol is protonated, forming an alkyloxonium ion. This ion acts as a good leaving group, facilitating the formation of a carbocation. The carbocation can then undergo various reactions, such as elimination to form alkenes or substitution to form halogenated compounds .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutan-2-ol: Another isomer of 2-Methylbutan-1-ol, differing in the position of the hydroxyl group.
Propan-2-ol: A simpler alcohol with a similar structure but fewer carbon atoms.
Butan-2-ol: An alcohol with a similar carbon chain length but different branching.
Uniqueness
2-Methylbutan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and the types of reactions it undergoes. Its use in various industrial applications, such as in lubricants, plasticizers, and as a perfuming agent, also sets it apart from other similar compounds .
Properties
CAS No. |
45241-53-0 |
|---|---|
Molecular Formula |
C15H39O7P |
Molecular Weight |
362.44 g/mol |
IUPAC Name |
2-methylbutan-1-ol;phosphoric acid |
InChI |
InChI=1S/3C5H12O.H3O4P/c3*1-3-5(2)4-6;1-5(2,3)4/h3*5-6H,3-4H2,1-2H3;(H3,1,2,3,4) |
InChI Key |
SFPOYDTYVMBAPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CO.CCC(C)CO.CCC(C)CO.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
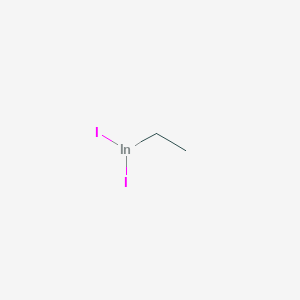
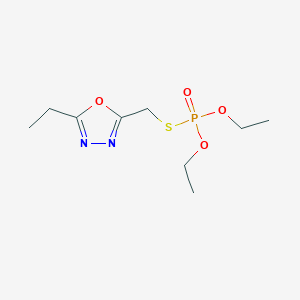
![Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-](/img/structure/B14672397.png)
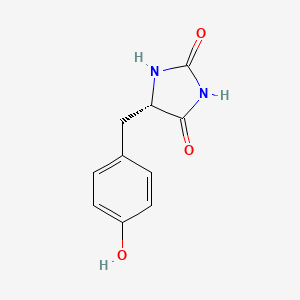
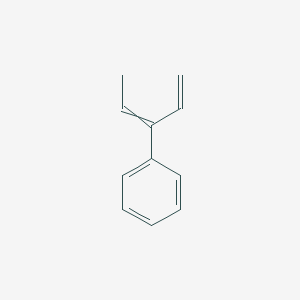
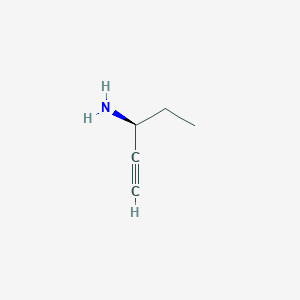
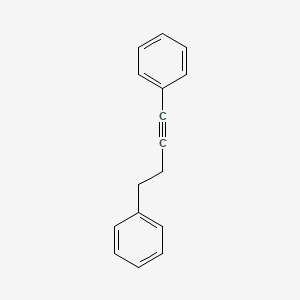
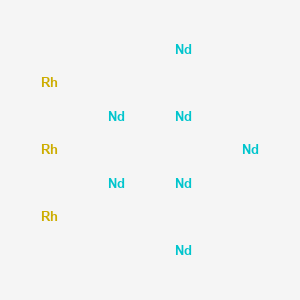
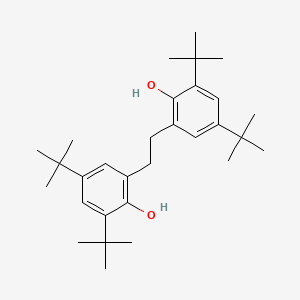
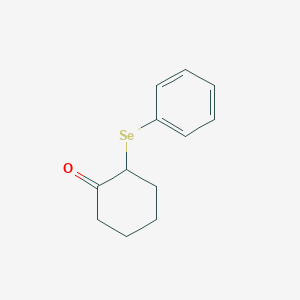
![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)
